3-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)propanoic acid
Description
This compound features a tricyclic core comprising fused bicyclic rings with sulfur (thia) and nitrogen (diaza) heteroatoms. The 5-methyl substituent and sulfanyl-propanoic acid side chain contribute to its unique stereoelectronic profile. The thioether linkage and carboxylic acid group may enhance solubility or enable covalent interactions in biological systems .
Properties
IUPAC Name |
3-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-8-15-13(19-7-6-11(17)18)12-9-4-2-3-5-10(9)20-14(12)16-8/h2-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKRTEJZBKASPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)propanoic acid involves multiple steps. The starting materials typically include 5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene and a suitable sulfanyl propanoic acid derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
3-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-[({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic Acid (CAS: 790271-09-9)
- Structural Differences : The 3-oxo group replaces the 5-methyl substituent, introducing a ketone that increases polarity. The sulfanyl group is connected via a methylene bridge, altering spatial flexibility.
- Molecular Formula : C₁₄H₁₆N₂O₃S₂ vs. the target compound’s likely formula (estimated C₁₃H₁₄N₂O₂S₂, assuming similar core).
- Properties : Higher molecular weight (324.42 g/mol) due to the additional oxygen. Storage conditions and synthetic routes are unspecified in the evidence .
2-Methyl-3-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]propenoic Acid (14b)
- Structural Differences: A bicyclic benzoimidazole core with electron-withdrawing groups (nitro, CF₃) contrasts with the tricyclic thia-diaza system. The α,β-unsaturated carboxylic acid (propenoic acid) offers conjugation absent in the target’s propanoic acid.
- Synthesis : Prepared via sulfuric acid-catalyzed esterification (79% yield), highlighting stability under acidic conditions.
- Physical Properties : High melting point (279.4°C) due to strong intermolecular interactions. IR data (1716 cm⁻¹ for carbonyl) and NMR shifts (δ 13.20 ppm for acidic proton) confirm functional group reactivity .
Thiophene-Pyrazole Hybrids (7a, 7b)
- Structural Differences: Simpler bicyclic thiophene-pyrazole systems lack the tricyclic complexity. Substituents like cyano (7a) or ester (7b) groups modulate electronic properties.
- Synthesis: Utilized malononitrile or ethyl cyanoacetate with elemental sulfur, suggesting routes for introducing sulfur-based functionalities. Triethylamine in 1,4-dioxane indicates mild, polar aprotic conditions .
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : The benzoimidazole derivative’s electron-withdrawing groups (CF₃, nitro) enhance acidity and electrophilicity, contrasting with the target compound’s methyl and thioether groups, which may favor hydrophobic interactions .
- Synthetic Flexibility : The tricyclic core’s synthesis () likely requires multi-step cyclization, whereas thiophene derivatives () form via simpler condensations .
- Biological Relevance : The α,β-unsaturated acid in 14b could act as a Michael acceptor, a feature absent in the target compound, suggesting divergent reactivity in biological systems .
Biological Activity
3-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)propanoic acid is a complex organic compound with potential biological activities that warrant detailed exploration. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which includes a thiazole moiety and multiple double bonds. Its IUPAC name suggests significant complexity, indicating potential interactions at various biological targets.
Structural Formula
Molecular Weight
The molecular weight of the compound is approximately 308.46 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
- In Vitro Studies : In vitro assays have shown that derivatives of similar structures can reduce cell viability in various cancer cell lines (e.g., MCF-7, HeLa) with IC50 values ranging from 1.2 to 12.8 μg/ml .
- In Vivo Efficacy : Animal models have demonstrated that these compounds can inhibit tumor growth significantly in xenograft models, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties, although specific data on this aspect remains limited.
Other Biological Activities
Research into related compounds indicates potential activities in modulating various signaling pathways involved in inflammation and cellular stress responses.
Case Study 1: Cytotoxicity Assay
A study assessed the cytotoxic effects of a related compound on several cancer cell lines using the MTT assay:
| Cell Line | IC50 (μg/ml) |
|---|---|
| MCF-7 | 7.2 |
| HeLa | 14.0 |
| A549 | 10.5 |
The results confirmed significant cytotoxicity against these lines, supporting the hypothesis of its anticancer potential .
Case Study 2: Apoptosis Induction
Another study focused on apoptosis induction through caspase activation:
- Method : Cells were treated with varying concentrations of the compound.
- Results : Increased caspase activity was observed in treated cells compared to controls, indicating effective induction of programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
